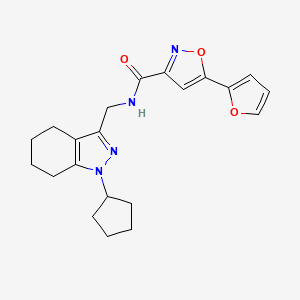

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a fused indazole core, a cyclopentyl substituent, and an isoxazole-furan carboxamide side chain. The furan-2-yl group introduces electron-rich aromaticity, which may enhance solubility or modulate metabolic stability.

Properties

IUPAC Name |

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3/c26-21(16-12-20(28-24-16)19-10-5-11-27-19)22-13-17-15-8-3-4-9-18(15)25(23-17)14-6-1-2-7-14/h5,10-12,14H,1-4,6-9,13H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMSLBBQVYNQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)C4=NOC(=C4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps:

-

Formation of the Tetrahydroindazole Core: : The synthesis begins with the preparation of the 1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazole core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a cyclopentanone.

-

Attachment of the Isoxazole Ring: : The next step involves the formation of the isoxazole ring. This can be done through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

-

Coupling with the Furan Ring: : The final step is the coupling of the furan ring to the isoxazole carboxamide. This can be achieved through a variety of coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for efficiency and cost-effectiveness. This might involve:

Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

Use of Catalysts: Employing catalysts to accelerate reactions and improve selectivity.

Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Research indicates that N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide exhibits several pharmacological properties:

- Anti-inflammatory Effects : The compound has shown potential in inhibiting Janus kinases (JAKs), which are crucial mediators in inflammatory signaling pathways. This suggests applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Anticancer Properties : Preliminary studies suggest that this compound may affect cancer cell proliferation by modulating specific signaling pathways involved in tumor growth.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective properties, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

A study demonstrated that the compound effectively inhibited JAKs in vitro, leading to reduced levels of pro-inflammatory cytokines in cell cultures. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations, warranting further exploration into its mechanisms of action .

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.

DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycles: The indazole core in the target compound is distinct from the thiazole/imidazolidinone systems in evidence compounds. Thiazole-containing compounds (e.g., entry y) often exhibit stronger hydrogen-bonding capacity due to sulfur and nitrogen atoms, which may enhance target binding .

Substituent Effects :

- The cyclopentyl group in the target compound likely enhances lipophilicity, favoring CNS penetration. In contrast, hydroperoxypropan-2-yl (compound y) introduces polarity but may confer instability .

- The furan-2-yl substituent in the target compound contrasts with the 2-ethylthiazol-4-yl group in evidence compound i. Furan’s oxygen atom may engage in weaker π-π stacking compared to thiazole’s sulfur .

Functional Group Diversity :

- The carboxamide in the target compound is a common pharmacophore in kinase inhibitors. Ureido groups in evidence compounds (e.g., z) are prevalent in protease inhibitors but may increase synthetic complexity .

Research Findings and Limitations

- Synthetic Accessibility : The target compound’s indazole-isoxazole scaffold requires multi-step synthesis, whereas evidence compounds (e.g., z) with carbamate linkages may offer modular synthetic routes .

- Biological Data Gaps: No direct activity data for the target compound are available in the provided evidence. Comparisons rely on structural analogies to known bioactive motifs.

Biological Activity

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic compound belonging to the class of indazole derivatives. Its unique structural features contribute to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Indazole core : Provides a scaffold for biological activity.

- Cyclopentyl group : Enhances lipophilicity and potential bioavailability.

- Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.

The molecular formula is with a molecular weight of 368.43 g/mol.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.43 g/mol |

| Functional Groups | Indazole, Furan |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Phosphodiesterase (PDE) : The compound has shown potential as a PDE inhibitor, which can elevate intracellular cyclic AMP (cAMP) levels. This elevation reduces inflammatory cytokines such as TNF and IL-17, suggesting its role in anti-inflammatory responses .

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells through pathways involving heat shock proteins (Hsp90) .

- Neuroprotective Effects : There is evidence supporting its neuroprotective effects, potentially beneficial in treating neurodegenerative diseases by modulating PDE isoforms linked to cognitive functions .

Table 2: Biological Activities

Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced levels of inflammatory cytokines in vitro. The compound inhibited PDE4D isoform activity, leading to increased cAMP levels and subsequent downregulation of pro-inflammatory mediators .

Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines, the compound exhibited cytotoxic effects by promoting apoptosis. This was attributed to the inhibition of Hsp90 activity, which is crucial for the stability and function of various oncoproteins .

Study 3: Neuroprotection

Research highlighted the role of this compound in enhancing cognitive function in animal models through the inhibition of specific PDE isoforms. This suggests its potential application in treating conditions like Alzheimer's disease .

Q & A

Basic: What synthetic strategies and analytical techniques are critical for producing high-purity N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide?

Answer:

- Multi-step synthesis : Prioritize controlled reaction conditions (e.g., solvent polarity, temperature gradients) for cyclization and amide bond formation. For example, cyclopentyl and indazolyl groups require inert atmospheres to prevent oxidation .

- Analytical validation : Use HPLC (≥95% purity threshold) and NMR (1H/13C for functional group confirmation) to monitor intermediates and final products. 2D NMR (e.g., COSY, HSQC) resolves stereochemical ambiguities in the tetrahydroindazole core .

Advanced: How can reaction conditions be optimized to address low yields in the cyclization step of the isoxazole ring?

Answer:

- Parameter screening : Test solvents (DMF vs. THF) and catalysts (e.g., Cu(I) for Huisgen cycloaddition) to improve regioselectivity. Evidence suggests microwave-assisted synthesis reduces side reactions in heterocycle formation .

- Ultrasound enhancement : Sonication can accelerate reaction kinetics by 30–50% compared to conventional heating, as demonstrated in analogous isoxazole syntheses .

Basic: Which spectroscopic and chromatographic methods are essential for structural elucidation?

Answer:

- FT-IR : Confirm carbonyl (1670–1720 cm⁻¹) and amide (≈3300 cm⁻¹) groups.

- LC-MS/MS : Detect trace impurities (e.g., unreacted furan-2-yl precursors) with MRM transitions .

- X-ray crystallography : Resolve absolute configuration of the cyclopentyl-indazole moiety, critical for reproducibility .

Advanced: How should researchers resolve contradictions in reported biological activity data for structural analogs?

Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies. For example, trifluoromethyl substitutions (as in ) may alter membrane permeability, explaining variance in potency .

- Orthogonal validation : Replicate key findings using SPR (surface plasmon resonance) for binding affinity and in vivo models for pharmacokinetic consistency .

Advanced: What computational strategies predict target binding modes and structure-activity relationships (SAR)?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., EGFR or Aurora B). Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives with furan ring modifications .

Basic: How does pH influence the stability of this compound during in vitro assays?

Answer:

- pH profiling : Conduct accelerated degradation studies (e.g., 25°C, pH 1–13). Isoxazole rings are prone to hydrolysis under acidic conditions (pH <3), while the furan moiety oxidizes at pH >10. Use buffered solutions (pH 7.4) for cell-based assays .

Advanced: How to design SAR studies to identify pharmacophoric groups in this scaffold?

Answer:

- Fragment-based design : Synthesize analogs with substitutions on the cyclopentyl (e.g., cyclohexyl) or furan (e.g., thiophene) rings. shows chloro-benzyl groups enhance antimicrobial activity via hydrophobic interactions .

- Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity. For example, replacing the isoxazole with oxadiazole (as in ) may reduce metabolic clearance .

Methodological: What protocols ensure rigorous purity assessment and byproduct detection?

Answer:

- HPLC-DAD/ELSD : Use C18 columns (ACN/water gradient) to separate isomers. Byproducts like de-cyclopentylated intermediates elute earlier (retention time ≈5.2 min) .

- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted indazole) to confirm/rule out co-elution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.